乳糖酸

描述

Lactogluconic acid is a type of organic acid that is produced through the oxidation of lactose. It is a white crystalline powder that is soluble in water and has a slightly sweet taste. Lactogluconic acid has various applications in the food, pharmaceutical, and cosmetics industries.

科学研究应用

Drug Delivery Systems

Lactogluconic acid is a key component in the synthesis of Poly (lactic-co-glycolic acid) (PLGA) , a copolymer that is widely used in drug delivery systems . PLGA’s ability to degrade into non-toxic lactic acid and glycolic acid makes it an ideal carrier for drugs, allowing for controlled release within the body. The ratio of lactide to glycolide can be adjusted to manipulate the polymer’s degradation rate, impacting the release profile of the encapsulated drug .

Tissue Engineering

In the field of tissue engineering, lactogluconic acid-derived polymers like PLGA are used to create scaffolds that support the growth and proliferation of cells . These scaffolds provide a temporary matrix for cell attachment and tissue formation, eventually degrading to leave behind newly formed tissue. This application is crucial for developing regenerative therapies for damaged or diseased tissues .

Biomedical Implants

Lactogluconic acid contributes to the development of biodegradable implants. These implants, often made from PLGA, are designed to be absorbed by the body over time, eliminating the need for surgical removal after they have served their purpose. This property is particularly useful for temporary stents, screws, and plates used in orthopedic surgery .

Ecological Protection

The enzymatic action of glucansucrase, which can be produced by lactic acid bacteria, can lead to the synthesis of exopolysaccharides (EPSs) with lactogluconic acid as a monomer . These EPSs have applications in ecological protection, such as bioremediation, where they can help in the detoxification and removal of pollutants from the environment .

Food Industry

In the food industry, lactogluconic acid and its derivatives can be used as texturizers, thickeners, and stabilizers. The EPSs produced by glucansucrase can modify the rheology of food products, improving their texture and shelf life .

Healthcare Medicine

Lactogluconic acid-based materials can be engineered to have specific interactions with biological systems, making them suitable for various healthcare applications. For instance, they can be used in wound dressings that promote healing or as part of drug formulations that target specific sites within the body .

作用机制

Target of Action

Lactogluconic acid, similar to other lactic acid derivatives, primarily targets the gut microbiota . It acts as a selective modulator of bacterial growth, promoting the growth of beneficial bacteria such as Lactobacilli and Bifidobacteria .

Mode of Action

Lactogluconic acid interacts with its targets by serving as a substrate for fermentation. In the colon, it is fermented by the microbiota, generating organic acids such as short-chain fatty acids and lactic acid . These acids lower the pH of the colon, acting as an osmotic laxative .

Biochemical Pathways

The biochemical pathways affected by lactogluconic acid are primarily those involved in carbohydrate metabolism. Lactic acid bacteria, which are the primary targets of lactogluconic acid, convert carbohydrates to lactate via homofermentative and heterofermentative pathways . The production of lactic acid and other organic acids from lactogluconic acid fermentation can influence these pathways and their downstream effects.

Pharmacokinetics

Similar compounds like lactic acid are known to have good bioavailability and are efficiently metabolized in the body . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lactogluconic acid would likely be influenced by factors such as its molecular structure, solubility, and the characteristics of the biological environment.

Result of Action

The fermentation of lactogluconic acid by gut microbiota results in the production of organic acids, which have various effects at the molecular and cellular levels. These acids can lower the pH of the colon, acting as an osmotic laxative . They also promote the growth of beneficial bacteria, which can have positive effects on gut health .

Action Environment

The action of lactogluconic acid is influenced by various environmental factors. For instance, the presence of other nutrients, the pH of the environment, and the composition of the gut microbiota can all affect the fermentation of lactogluconic acid and its subsequent effects . Furthermore, the efficacy and stability of lactogluconic acid may be influenced by factors such as temperature and storage conditions.

属性

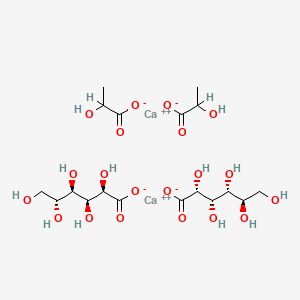

IUPAC Name |

dicalcium;2-hydroxypropanoate;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.2C3H6O3.2Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;2*1-2(4)3(5)6;;/h2*2-5,7-11H,1H2,(H,12,13);2*2,4H,1H3,(H,5,6);;/q;;;;2*+2/p-4/t2*2-,3-,4+,5-;;;;/m11..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWIDOSGOMYENF-BMDZSJGYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32Ca2O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50966445 | |

| Record name | Calcium hexonate 2-hydroxypropanoate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52080-72-5 | |

| Record name | Calcium lactogluconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052080725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium hexonate 2-hydroxypropanoate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

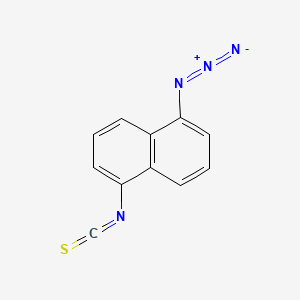

![4-[4-[2-Amino-4-[4,6-(N-methylquinolinium)amino]benzamido]anilino]-N-methylpyridinium mesylate](/img/structure/B1200608.png)